Technical Whitepaper: 6-Iodo-3-hydroxy-1,2-benzisoxazole
Technical Whitepaper: 6-Iodo-3-hydroxy-1,2-benzisoxazole
CAS Number: 1352893-98-1 Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Radiochemists[1]
Executive Summary
6-Iodo-3-hydroxy-1,2-benzisoxazole (CAS 1352893-98-1) is a specialized heterocyclic scaffold utilized primarily in the development of atypical antipsychotics and anticonvulsants.[1] Structurally analogous to the key intermediate for risperidone (6-fluoro-3-hydroxy-1,2-benzisoxazole), this iodinated derivative serves as a critical "molecular handle."[1] The C6-iodine substituent enables versatile Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the pharmacophore beyond the capabilities of the fluoro-analog. Furthermore, its structural properties make it a viable candidate for radioiodination in SPECT/PET tracer development.
Part 1: Chemical Intelligence & Identification[1]
The definitive identification of this compound is complicated by tautomeric nomenclature in chemical databases. It is indexed under both its hydroxy (enol) and oxo (keto) forms.
Core Identifiers
| Parameter | Data |
| CAS Number | 1352893-98-1 |
| IUPAC Name | 6-Iodo-1,2-benzisoxazol-3-ol |
| Synonyms | 6-Iodobenzo[d]isoxazol-3-ol; 6-Iodo-3-hydroxy-1,2-benzisoxazole; 6-Iodo-1,2-benzisoxazol-3(2H)-one |
| Molecular Formula | C₇H₄INO₂ |
| Molecular Weight | 261.02 g/mol |
| SMILES (Enol) | Oc1noc2cc(I)ccc12 |
| InChI Key | BD01037931 (Internal Identifier from select catalogs) |
Tautomeric Equilibrium
A critical nuance for researchers is the lactam-lactim tautomerism .[1] In solution, the compound exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.
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Non-polar solvents: Favor the 3-hydroxy (enol) form.[1]
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Polar/Protic solvents: Shift equilibrium toward the 3-oxo (keto) form, often referred to as 6-iodo-1,2-benzisoxazol-3(2H)-one.
Note: Most commercial suppliers list the compound under the "3-ol" suffix despite the keto form often being the reactive species in N-alkylation reactions.[1]
Part 2: Structural Analysis & Reactivity[1]
The C6-Iodine Advantage
While the 6-fluoro analog (CAS 84163-13-3) is chemically inert at the C6 position under standard nucleophilic substitution conditions, the 6-iodo analog offers distinct reactivity profiles:[1]
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Cross-Coupling: The C-I bond is highly labile to oxidative addition by Pd(0), enabling the introduction of aryl, vinyl, or alkynyl groups at the 6-position.
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Bioisosteric Replacement: Iodine is lipophilic and bulky. Replacing fluorine with iodine significantly alters the logP and metabolic stability of the final drug candidate.
Diagram: Tautomerism & Reactivity Logic
Figure 1: Tautomeric equilibrium determines the reactive pathway.[1] N-alkylation proceeds via the keto tautomer, while C6-functionalization exploits the aryl iodide.[1]
Part 3: Synthetic Protocols
The synthesis of 6-iodo-3-hydroxy-1,2-benzisoxazole typically follows the "hydroxamic acid cyclization" route, which is safer and more scalable than the older oxime-based methods.
Primary Route: Cyclization of 2-Fluoro-4-iodobenzonitrile
This method utilizes the high nucleophilicity of hydroxamic acids to displace the activated fluorine atom.[1]
Starting Material: 2-Fluoro-4-iodobenzonitrile (CAS 137553-42-5).
Step-by-Step Protocol
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Reagent Preparation: Dissolve acetohydroxamic acid (1.2 eq) in anhydrous DMF.
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Base Activation: Add Potassium tert-butoxide (KOtBu, 2.5 eq) portion-wise at 0°C. Stir for 30 minutes to generate the hydroxamate anion.
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Addition: Add a solution of 2-Fluoro-4-iodobenzonitrile (1.0 eq) in DMF dropwise to the reaction mixture.
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Cyclization: Heat the mixture to 50–60°C for 4–6 hours. The reaction proceeds via SNAr displacement of the fluorine followed by intramolecular cyclization and hydrolysis.
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Workup:
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Pour the reaction mixture into ice-cold water.
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Acidify to pH 2–3 with dilute HCl. The product will precipitate.
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Filter the solid, wash with water, and dry under vacuum.
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Purification: Recrystallize from ethanol/water or acetonitrile.
Yield Expectation: 75–85% Purity Check: HPLC (>98%), 1H NMR (DMSO-d₆).
Diagram: Synthetic Workflow
Figure 2: The industrial-standard route utilizing SNAr displacement on the fluoronitrile precursor.[1]
Part 4: Pharmaceutical Applications[1][2][3][4]
Antipsychotic Drug Discovery
The 1,2-benzisoxazole moiety is the pharmacophore of Risperidone and Paliperidone . The 6-iodo derivative allows for the synthesis of "extended" analogs.[1]
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Mechanism: The benzisoxazole ring binds to the 5-HT2A serotonin receptor.[1]
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Modification: The iodine atom allows attachment of long-chain lipophilic tails or heteroaryl groups to modulate receptor affinity and selectivity between D2 and 5-HT2A receptors.[1]
Radiopharmaceutical Tracers
The iodine atom in 6-iodo-3-hydroxy-1,2-benzisoxazole is chemically stable but can be exchanged for radioactive isotopes.[1]
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Isotopes: 123I (SPECT) or 124I (PET).
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Utility: Used to map the distribution of benzisoxazole-based drugs in the brain or to visualize serotonergic pathways.
Part 5: Safety & Handling
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Storage: Store at 2–8°C, protected from light. Iodine-carbon bonds can be photosensitive over long durations.[1]
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Compatibility: Incompatible with strong oxidizing agents.
References
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BLD Pharm. (2025). Product Monograph: 6-Iodobenzo[d]isoxazol-3-ol (CAS 1352893-98-1).[1] Retrieved from
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PubChem. (2025).[2] Compound Summary: 6-Chloro-3-hydroxy-1,2-benzisoxazole (Structural Analog Reference). National Library of Medicine. Retrieved from
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Venture Science Laboratories. (2016). 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Pharmaceutical Design. Retrieved from
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Ambeed. (2025). Precursor Availability: 2-Fluoro-4-iodobenzonitrile (CAS 137553-42-5). Retrieved from
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Thieme Connect. (2004). Synthesis of 1,2-Benzisoxazoles by Cyclization of 2-Haloaryl Ketoximes. Science of Synthesis. Retrieved from
